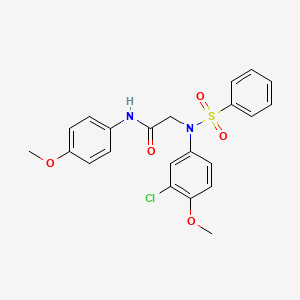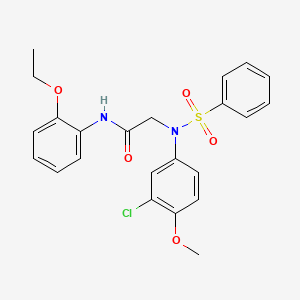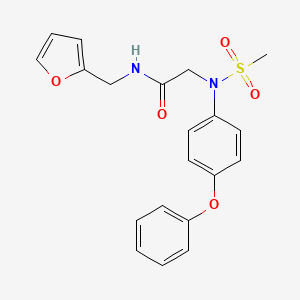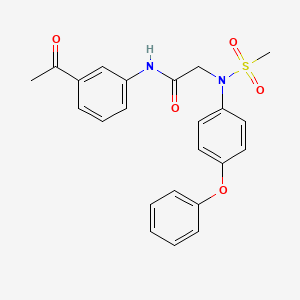![molecular formula C19H17N3O6S B3570714 N~1~-(2-furylmethyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3570714.png)
N~1~-(2-furylmethyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide
Vue d'ensemble
Description
N~1~-(2-furylmethyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide, commonly known as Fmoc-protected phenylglycine, is a chemical compound used in the field of organic chemistry for the synthesis of peptides and proteins. It is a derivative of phenylglycine, an amino acid that plays an important role in the structure and function of proteins. Fmoc-protected phenylglycine is widely used in scientific research due to its unique properties and applications.
Mécanisme D'action
The mechanism of action of Fmoc-protected phenylglycine is based on its ability to form peptide bonds with other amino acids. When incorporated into the structure of a protein or peptide, it can influence the conformation and stability of the molecule, as well as its biological activity. Fmoc-protected phenylglycine can also interact with other molecules in the cellular environment, leading to changes in cellular signaling pathways and gene expression.
Biochemical and physiological effects:
Fmoc-protected phenylglycine has a number of biochemical and physiological effects, depending on its mode of action and the context in which it is used. It can influence protein folding and stability, as well as the activity and specificity of drugs and pharmaceuticals. It can also interact with cellular signaling pathways and gene expression, leading to changes in cellular behavior and function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Fmoc-protected phenylglycine in lab experiments include its versatility, its ability to form peptide bonds, and its ability to influence protein structure and function. However, there are also limitations to its use, including the complexity of its synthesis, the need for expertise in organic chemistry, and the potential for side reactions and impurities.
Orientations Futures
There are many future directions for the use of Fmoc-protected phenylglycine in scientific research. One area of focus is the development of new drugs and pharmaceuticals that incorporate Fmoc-protected phenylglycine into their structure, in order to enhance their activity and specificity. Another area of focus is the study of protein structure and function, where Fmoc-protected phenylglycine can be used as a probe to investigate the role of specific amino acids in protein folding and stability. Finally, there is potential for the use of Fmoc-protected phenylglycine in the development of new materials, such as polymers and nanoparticles, that have unique properties and applications in fields such as biomedicine and nanotechnology.
Applications De Recherche Scientifique
Fmoc-protected phenylglycine is a versatile compound that has many applications in scientific research. It is commonly used in the synthesis of peptides and proteins, where it serves as a building block for the formation of peptide bonds. It is also used in the development of new drugs and pharmaceuticals, where it can be incorporated into the structure of the drug molecule to enhance its activity and specificity. Fmoc-protected phenylglycine is also used in the study of protein structure and function, where it can be used as a probe to investigate the role of specific amino acids in protein folding and stability.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c23-19(20-13-16-9-6-12-28-16)14-21(15-7-2-1-3-8-15)29(26,27)18-11-5-4-10-17(18)22(24)25/h1-12H,13-14H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSINEXKGIZHKQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5600630 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethylphenyl)-N-[4-(1-piperidinylcarbonyl)benzyl]methanesulfonamide](/img/structure/B3570638.png)
![N-(5-chloro-2-methylphenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3570640.png)
![N-(4-chlorobenzyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3570652.png)





![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B3570712.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2,6-dimethylphenyl)-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B3570716.png)
![N~1~-(4-acetylphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B3570717.png)
![methyl N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycinate](/img/structure/B3570723.png)
![methyl N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3,5-dimethylphenyl)glycinate](/img/structure/B3570731.png)
![N-benzyl-2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3570743.png)